2-Isobutyl-2-isopropyl-1,3-dimethoxypropane

Catalog No.
S785011
CAS No.
129228-21-3
M.F
C12H26O2
M. Wt
202.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane

CAS Number

129228-21-3

Product Name

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane

IUPAC Name

3,3-bis(methoxymethyl)-2,5-dimethylhexane

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

InChI

InChI=1S/C12H26O2/c1-10(2)7-12(8-13-5,9-14-6)11(3)4/h10-11H,7-9H2,1-6H3

InChI Key

RGHIYOCUMCUWAQ-UHFFFAOYSA-N

SMILES

CC(C)CC(COC)(COC)C(C)C

Synonyms

3,3-BIS(METHOXY-METHYL)-2,5-DIMETHYLHEXANE

Canonical SMILES

CC(C)CC(COC)(COC)C(C)C

The exact mass of the compound 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (CAS 129228-21-3) is an advanced, highly branched 1,3-diether utilized primarily as an internal electron donor in modern Ziegler-Natta catalyst systems. By coordinating directly to the magnesium dichloride (MgCl2) support, this diether dictates the steric environment of the titanium active sites during olefin polymerization. From a procurement standpoint, transitioning to this specific diether enables the production of high-isotacticity, phthalate-free polypropylene (PP) required for stringent regulatory environments, including food-contact and medical applications, while maintaining or exceeding the baseline catalytic activity of legacy donor systems [1].

Substituting 2-isobutyl-2-isopropyl-1,3-dimethoxypropane with legacy phthalate donors (such as diisobutyl phthalate, DIBP) is increasingly unviable due to global regulatory restrictions on phthalates in consumer and medical plastics [1]. Furthermore, substituting with simpler, less sterically hindered diethers fails to replicate the precise spatial geometry required for optimal stereocontrol. The specific combination of an isobutyl and an isopropyl group provides the exact steric bulk necessary to lock the incoming propylene monomer into a highly specific orientation, ensuring high isotacticity (low xylene solubles) without requiring excessive amounts of expensive external silane donors [2].

Polydispersity Index (PDI) and Molecular Weight Distribution Control

For applications requiring narrow molecular weight distributions, such as high-speed fiber spinning or thin-wall injection molding, specific 1,3-diethers outperform legacy donors. Quantitative rheological and GPC analyses demonstrate that Ziegler-Natta catalysts employing this class of diether internal donors achieve a narrow Polydispersity Index (PI) in the range of 4.5 to 5.5. In direct contrast, traditional phthalate-based catalysts yield a broader PI of 6.5 to 8.0 under comparable polymerization conditions [1].

Evidence DimensionPolydispersity Index (PI / MWD)
Target Compound DataPI range of 4.5 to 5.5
Comparator Or BaselinePhthalate-based internal donors (e.g., DIBP) yielding PI of 6.5 to 8.0
Quantified DifferencePI reduction of approximately 2.0 to 2.5 units, indicating a significantly narrower molecular weight distribution.
ConditionsPropylene polymerization using MgCl2-supported Ziegler-Natta catalysts

A narrower molecular weight distribution directly translates to improved mechanical properties, reduced warpage in injection-molded parts, and better processability in fiber extrusion.

Hydrogen Response and Melt Flow Rate (MFR) Optimization

Diether donors like 2-isobutyl-2-isopropyl-1,3-dimethoxypropane exhibit exceptional hydrogen sensitivity during propylene polymerization. Achieving high Melt Flow Rates (MFR) with legacy phthalate donors requires the addition of large volumes of hydrogen gas, which dilutes the monomer, reduces overall catalyst activity, and lowers the isotacticity of the resulting polymer [1]. In contrast, diether-based systems achieve equivalent or higher MFRs at significantly lower hydrogen partial pressures, maintaining peak catalytic activity and preserving the rigidity of the final polypropylene product [2].

Evidence DimensionHydrogen sensitivity / MFR response
Target Compound DataHigh MFR achieved at low hydrogen concentrations without activity loss
Comparator Or BaselinePhthalate internal donors (require high H2 concentrations, causing activity drop)
Quantified DifferenceSignificant reduction in required hydrogen gas volume to achieve target high-MFR specifications.
ConditionsIndustrial-scale propylene polymerization reactors

High hydrogen response allows manufacturers to produce high-flow polypropylene grades efficiently without sacrificing catalyst yield or increasing reactor gas load.

Stereospecificity and Xylene Solubles (XS) Control

The precise steric hindrance of the 2-isobutyl-2-isopropyl substitution pattern allows for strict control over polymer stereoregularity. Comparative studies show that while phthalate-based catalysts depend heavily on external silane donors to control xylene solubles (XS) across a wide range (e.g., 1 to 16 wt%), specific highly branched diether catalysts inherently restrict the XS fraction to a narrow, highly isotactic range of 2.2 to 4.5 wt% [1]. This intrinsic stereocontrol minimizes the dependency on costly external electron donors during the polymerization process.

Evidence DimensionXylene Solubles (XS) fraction (measure of atacticity)
Target Compound DataInherently limited to 2.2 - 4.5 wt% XS
Comparator Or BaselinePhthalate donor (comparative catalyst B) varying up to 16 wt% XS
Quantified DifferenceDiether restricts XS to a tight <4.5 wt% range without requiring heavy external silane intervention.
ConditionsPropylene polymerization with varying external silane donor levels

Intrinsic control over xylene solubles ensures consistent high-isotacticity polypropylene production while reducing procurement costs for external silane donors.

Phthalate-Free Polypropylene for Medical and Food-Contact Packaging

Because 2-isobutyl-2-isopropyl-1,3-dimethoxypropane contains no phthalate moieties, it is a highly specified internal donor for synthesizing Ziegler-Natta catalysts destined for food-grade packaging, medical devices, and infant care products. Its use ensures compliance with stringent REACH regulations and eliminates the risk of toxic phthalate migration into consumer goods [1].

High Melt Flow Rate (MFR) Injection Molding Resins

Leveraging its quantified high hydrogen response, this diether donor is ideal for producing high-MFR polypropylene resins. These high-flow materials are essential for thin-wall injection molding applications, where rapid mold filling and reduced cycle times are critical, without the mechanical degradation typically caused by excessive hydrogen use in legacy systems[2].

Narrow Molecular Weight Distribution (NMWD) Fiber Spinning

The inherently narrow polydispersity index (PI of 4.5 to 5.5) achieved with this specific diether makes it highly suitable for manufacturing continuous polypropylene filaments and spunbond nonwovens. The narrow MWD ensures consistent melt rheology, reducing fiber breakage during high-speed spinning and improving the tensile strength of the final textile [3].

XLogP3

3.1

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

129228-21-3

Wikipedia

Hexane, 3,3-bis(methoxymethyl)-2,5-dimethyl-

Dates

Last modified: 08-15-2023

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